molecular formula C8H16N4O2 B14214164 N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine CAS No. 571166-96-6

N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14214164
CAS No.: 571166-96-6
M. Wt: 200.24 g/mol
InChI Key: JIKYGWXVXHQEMW-UHFFFAOYSA-N
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Description

N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethoxybutyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 1,1-dimethoxybutane with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), while catalysts such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) are often employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography and crystallization are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine include other triazole derivatives such as:

  • 1,2,4-Triazole
  • 3,5-Dimethyl-1,2,4-triazole
  • 4-Amino-1,2,4-triazole

Uniqueness

What sets this compound apart from these similar compounds is the presence of the dimethoxybutyl group, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

571166-96-6

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

N-(1,1-dimethoxybutan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C8H16N4O2/c1-4-7(8(13-2)14-3)11-12-5-9-10-6-12/h5-8,11H,4H2,1-3H3

InChI Key

JIKYGWXVXHQEMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(OC)OC)NN1C=NN=C1

Origin of Product

United States

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